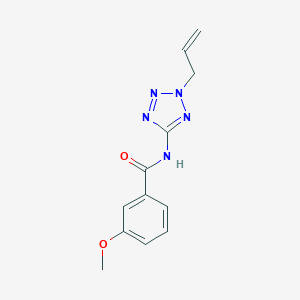

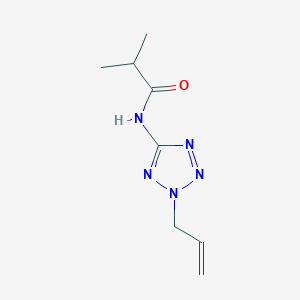

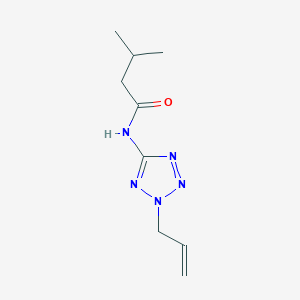

N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamide, commonly known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in preclinical studies. ATB-346 is a prodrug that is converted into a potent inhibitor of cyclooxygenase-2 (COX-2) and a scavenger of reactive oxygen species (ROS) upon activation by serum albumin.

Mecanismo De Acción

ATB-346 exerts its anti-inflammatory and analgesic effects through a dual mechanism of action. First, it inhibits the production of prostaglandins by selectively blocking COX-2, which is the enzyme responsible for the synthesis of prostaglandins in response to inflammation. Second, it scavenges ROS, which are highly reactive molecules that can cause tissue damage and inflammation by inducing oxidative stress.

Biochemical and Physiological Effects

ATB-346 has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. It also exhibits a superior safety profile compared to traditional N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamides, as it does not cause gastrointestinal ulceration or bleeding, and does not increase the risk of cardiovascular events.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of ATB-346 for lab experiments is its high potency and selectivity for COX-2 inhibition and ROS scavenging. This allows for a more precise and targeted approach to studying the role of these pathways in inflammation and pain. However, one limitation of ATB-346 is that it is a prodrug that requires activation by serum albumin, which may complicate its use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on ATB-346. One area of interest is the development of new formulations or delivery methods that can improve its bioavailability and efficacy. Another area of interest is the exploration of its potential therapeutic effects in other disease models, such as cancer or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanisms of action of ATB-346 and its potential interactions with other signaling pathways involved in inflammation and pain.

Métodos De Síntesis

ATB-346 is synthesized through a multi-step process involving the reaction of 3-methoxybenzoyl chloride with 2-allyltetrazole in the presence of a base, followed by a series of purification steps. The final product is obtained as a white crystalline solid with a purity of over 99%.

Aplicaciones Científicas De Investigación

ATB-346 has been extensively studied in preclinical models of inflammation and pain. In vitro studies have shown that ATB-346 is a potent inhibitor of COX-2, with an IC50 value of 8.3 nM, and a scavenger of ROS, with an IC50 value of 0.18 μM. In vivo studies have demonstrated that ATB-346 exhibits superior anti-inflammatory and analgesic efficacy compared to traditional N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamides such as diclofenac and naproxen, while also reducing the risk of gastrointestinal and cardiovascular side effects.

Propiedades

Nombre del producto |

N-(2-allyl-2H-tetraazol-5-yl)-3-methoxybenzamide |

|---|---|

Fórmula molecular |

C12H13N5O2 |

Peso molecular |

259.26 g/mol |

Nombre IUPAC |

3-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |

InChI |

InChI=1S/C12H13N5O2/c1-3-7-17-15-12(14-16-17)13-11(18)9-5-4-6-10(8-9)19-2/h3-6,8H,1,7H2,2H3,(H,13,15,18) |

Clave InChI |

SPCABPAMDDCBRY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |

SMILES canónico |

COC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)